4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenylmethoxycarbonyl group provides steric hindrance, which helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkyne formation: The protected amino group is then reacted with propargyl bromide to introduce the alkyne functionality.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong bases such as sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoic acid involves the following steps:
Binding to target molecules: The compound binds to specific amino acid residues in proteins or peptides.
Steric hindrance: The fluorenylmethoxycarbonyl group provides steric hindrance, preventing unwanted side reactions.
Cleavage: The fluorenylmethoxycarbonyl group can be cleaved under mild conditions, releasing the active amino acid or peptide.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)benzoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido)methyl acetate
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoic acid is unique due to the presence of the alkyne group, which provides additional reactivity and versatility in chemical synthesis. The fluorenylmethoxycarbonyl group also offers excellent protection for the amino group, making it a valuable tool in peptide synthesis.
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C20H17NO4/c1-21(12-6-11-19(22)23)20(24)25-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,12-13H2,1H3,(H,22,23) |
InChI Key |
PKNCXTOAKQYOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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